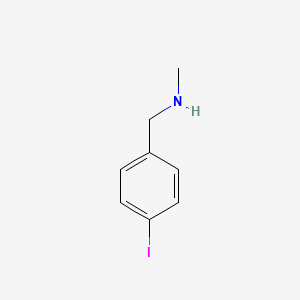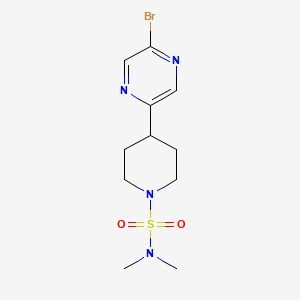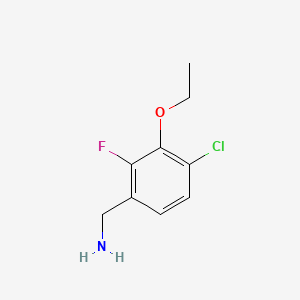![molecular formula C15H24N4O2 B1455969 tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 1206248-50-1](/img/structure/B1455969.png)
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 1206248-50-1. It has a molecular weight of 292.38 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
One of the primary scientific research applications of tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate and its derivatives is in the synthesis of biologically active compounds. For example, derivatives of this compound have been synthesized as intermediates in the production of crizotinib, a well-known anticancer drug. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and demonstrates the compound's role in creating molecules with significant biological activity (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Development of Anticancer Drugs
The compound has been used as a key intermediate in the synthesis of small molecule anticancer drugs. A notable example includes the development of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate. This research highlights the compound's utility in addressing the PI3K/AKT/mTOR pathway in cancer, showing its potential in the ongoing search for effective anticancer therapies (Zhang, Ye, Xu, & Xu, 2018).
Antibacterial and Anthelmintic Activity Evaluation
In addition to its role in anticancer drug synthesis, this compound's derivatives have been evaluated for their antibacterial and anthelmintic activities. The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showcase its potential in generating new treatments for infectious diseases, although the results indicate a need for further optimization to enhance biological efficacy (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Photocatalyzed Amination for Chromone Assembly
The compound has also found applications in photocatalyzed reactions, such as the amination of o-hydroxyarylenaminones to assemble 3-aminochromones. This research illustrates the compound's utility in creating complex molecules through mild conditions, expanding its applications in synthetic organic chemistry and drug development (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes . Additionally, the compound’s interaction with receptors on the cell surface can modulate signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . By interacting with key components of this pathway, the compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior. Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of This compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for the compound’s ability to modulate various cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects are important considerations for the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, such as inducing cell death or causing damage to tissues . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the levels of metabolites within the cell, affecting various cellular processes and functions .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its activity, as it may accumulate in certain tissues or be rapidly cleared from others .
Subcellular Localization
The subcellular localization of This compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-8-19(9-6-12)13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H2,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWOJWZUFNVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
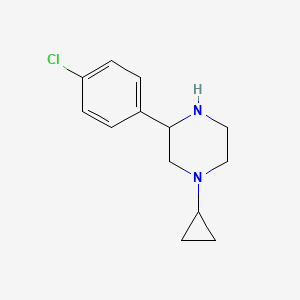
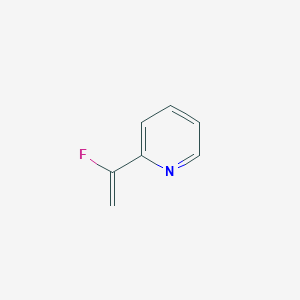
![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
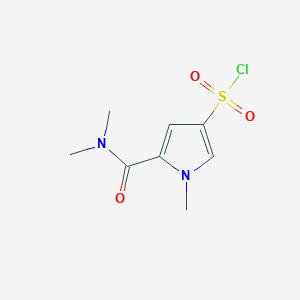

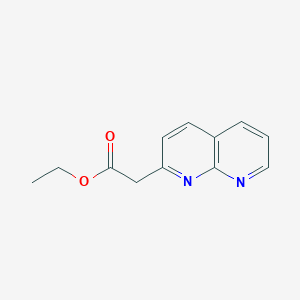
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)


